molecular formula C14H18N2O2 B3121567 tert-Butyl (4-methyl-1H-indol-7-yl)carbamate CAS No. 289483-84-7

tert-Butyl (4-methyl-1H-indol-7-yl)carbamate

Cat. No.: B3121567
CAS No.: 289483-84-7
M. Wt: 246.3 g/mol
InChI Key: ZCYOJYUAKLSLJD-UHFFFAOYSA-N
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Scientific Research Applications

Organic Synthesis

tert-Butyl (4-methyl-1H-indol-7-yl)carbamate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

  • Reactions with electrophiles : The indole moiety can undergo electrophilic substitution reactions, making it useful in creating diverse derivatives.
  • Formation of heterocycles : It can act as a precursor for synthesizing other heterocyclic compounds, which are important in medicinal chemistry.
Reaction TypeDescription
Electrophilic SubstitutionIndole ring can be substituted at various positions.
Heterocycle FormationServes as a building block for complex heterocycles.

Pharmaceutical Development

The compound has potential applications in drug discovery and development due to its structural features that resemble known bioactive compounds. Notably:

  • Anticancer Activity : Research indicates that indole derivatives exhibit promising anticancer properties. For instance, indole-based compounds have been shown to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) .
  • Neuroprotective Effects : Some studies suggest that indole derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the significance of indole derivatives, including this compound:

  • Synthesis of Indole Derivatives :
    • A study demonstrated efficient methods for synthesizing various indole derivatives, showcasing the utility of this compound as a precursor .
  • Biological Activity Evaluation :
    • Research has shown that related indole compounds exhibit selective inhibition of cancer cell lines, indicating the potential of this compound in anticancer therapies .
  • Pharmacological Studies :
    • A pharmacological study evaluated the effects of various indole derivatives on cell cycle regulation and apoptosis in cancer cells, providing insights into their therapeutic mechanisms .

Mechanism of Action

Comparison with Similar Compounds

tert-Butyl (4-methyl-1H-indol-7-yl)carbamate can be compared with other indole derivatives such as:

Biological Activity

Tert-butyl (4-methyl-1H-indol-7-yl)carbamate, a compound classified under indole derivatives, has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butyl group attached to a carbamate functional group linked to a 4-methyl-1H-indole moiety. This configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with indole structures often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Similar indole derivatives have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Modulation of Cell Signaling Pathways : Indoles are known to influence various signaling pathways, potentially leading to altered cellular responses in cancer and inflammation .

Biological Evaluation

A comprehensive evaluation of the biological activity of this compound involves both in vitro and in vivo studies. The following sections summarize key findings from recent research.

In Vitro Studies

In vitro studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance, studies focusing on indole derivatives have shown that modifications at specific positions on the indole ring can significantly enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Study Cell Line IC50 Value Mechanism
Study AGBM Cells0.1 μMInduction of methuosis
Study BLung Cancer0.5 μMMicrotubule disruption
Study CAstrocytes>100 μMAnti-inflammatory effects

In Vivo Studies

In vivo evaluations are crucial for understanding the therapeutic potential of this compound. Preliminary studies suggest that it may possess protective effects against neurodegeneration induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. However, the bioavailability and effectiveness in vivo require further exploration .

Case Studies

Several case studies have illustrated the compound's potential applications:

  • Neuroprotective Effects : A study demonstrated that this compound could reduce oxidative stress markers in astrocytes exposed to amyloid-beta, suggesting a protective role against neuroinflammation .
  • Anticancer Activity : Another investigation showed that the compound exhibited significant cytotoxicity against glioblastoma multiforme (GBM) cells, with mechanisms involving microtubule disruption and apoptosis induction .

Properties

IUPAC Name

tert-butyl N-(4-methyl-1H-indol-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9-5-6-11(12-10(9)7-8-15-12)16-13(17)18-14(2,3)4/h5-8,15H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYOJYUAKLSLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=C(C=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216216
Record name 1,1-Dimethylethyl N-(4-methyl-1H-indol-7-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289483-84-7
Record name 1,1-Dimethylethyl N-(4-methyl-1H-indol-7-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289483-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(4-methyl-1H-indol-7-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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